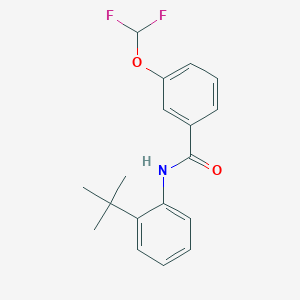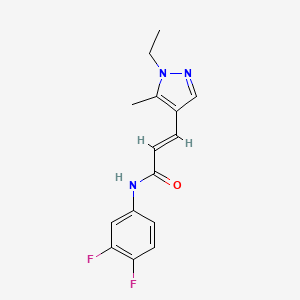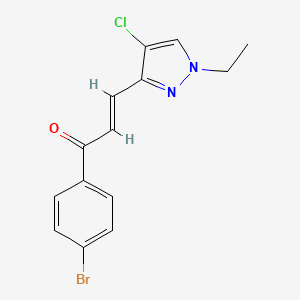![molecular formula C19H16Cl3N3O3 B10946850 N-[4-chloro-1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-3,4-dimethoxybenzamide](/img/structure/B10946850.png)
N-[4-chloro-1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-chloro-1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-3,4-dimethoxybenzamide is a complex organic compound that features a pyrazole ring substituted with a chlorobenzyl group and a dimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-3,4-dimethoxybenzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Substitution with Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2,6-dichlorobenzyl chloride.
Attachment of Dimethoxybenzamide Moiety: The final step involves the coupling of the pyrazole derivative with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[4-chloro-1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-chloro-1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3,4-dimethoxybenzamide
- N-[4-chloro-1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-3,5-dimethoxybenzamide
Uniqueness
N-[4-chloro-1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-3,4-dimethoxybenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and methoxy groups can enhance its interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H16Cl3N3O3 |
|---|---|
Molecular Weight |
440.7 g/mol |
IUPAC Name |
N-[4-chloro-1-[(2,6-dichlorophenyl)methyl]pyrazol-3-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C19H16Cl3N3O3/c1-27-16-7-6-11(8-17(16)28-2)19(26)23-18-15(22)10-25(24-18)9-12-13(20)4-3-5-14(12)21/h3-8,10H,9H2,1-2H3,(H,23,24,26) |
InChI Key |
VRIYOIGBDXRWOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN(C=C2Cl)CC3=C(C=CC=C3Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(difluoromethoxy)phenyl][5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10946767.png)
![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide](/img/structure/B10946771.png)
![7-{[(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10946785.png)
![2-[(2,4-difluorophenoxy)methyl]-N-methylbenzamide](/img/structure/B10946792.png)

![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide](/img/structure/B10946811.png)

![(2Z)-1-[4-(difluoromethoxy)phenyl]-3-(3-methylthiophen-2-yl)prop-2-en-1-one](/img/structure/B10946832.png)
![Ethyl 4-{3-[(4-chlorophenoxy)methyl]-2,4,6-trimethylphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10946840.png)
![4-{[(E)-{5-[(3-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10946845.png)
![5-[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-4-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10946864.png)
![9-[4-methoxy-3-(methoxymethyl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B10946869.png)

![(3E)-3-[4-(1-ethyl-1H-pyrazol-5-yl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B10946873.png)
